molecular formula C15H13BrN4O2S2 B2856710 N-(4-bromo-3-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1114902-50-9

N-(4-bromo-3-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2856710
CAS No.: 1114902-50-9
M. Wt: 425.32
InChI Key: AVNAARXEJUJFGQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C15H13BrN4O2S2 and its molecular weight is 425.32. The purity is usually 95%.
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Biological Activity

N-(4-bromo-3-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H16_{16}BrN3_{3}O2_{2}S
  • Molecular Weight : 382.27 g/mol
  • CAS Number : 1172317-51-9

Research indicates that compounds containing thiazolo[4,5-d]pyrimidine moieties exhibit various biological activities. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.
  • Antitumor Effects : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting its role as a potential anticancer agent.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in HeLa and other cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR), affecting folate metabolism
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals and reduces oxidative stress

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity was assessed against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a therapeutic agent for bacterial infections.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2S2/c1-8-5-9(3-4-10(8)16)18-11(21)6-20-7-17-13-12(14(20)22)24-15(19-13)23-2/h3-5,7H,6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNAARXEJUJFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.